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Compound of Interest

Compound Name: CuATSM

Cat. No.: B15583960 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of

Copper-64 diacetyl-bis(N4-methylthiosemicarbazone) (CuATSM) in preclinical research, with a

primary focus on rodent models of neurodegenerative diseases, particularly Amyotrophic

Lateral Sclerosis (ALS). The information is compiled from various preclinical studies to guide

researchers in designing and executing their own experiments.

Quantitative Data Summary
The following tables summarize the quantitative data on CuATSM dosage, administration

routes, and pharmacokinetic parameters as reported in various preclinical studies.

Table 1: Dosage and Administration of CuATSM in
Preclinical Models
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Animal
Model

Administr
ation
Route

Dosage
Dosing
Frequenc
y

Vehicle/F
ormulatio
n

Key
Outcome
s

Referenc
e(s)

SOD1G93

A Mice

Oral

Gavage

30

mg/kg/day
Daily

0.5%

methylcellu

lose in

PBS with

0.4%

Tween-80

Delayed

disease

onset and

progressio

n,

improved

survival

trends.[1]

[1]

SOD1G93

A Mice

(C57BL/6

backgroun

d)

Oral

Gavage

100

mg/kg/day
Twice daily

Standard

Suspensio

n Vehicle

(SSV)

Toxicity

observed

in a subset

of mice,

necessitati

ng dose

reduction.

[2][3]

[2][3]

SOD1G93

A Mice

(C57BL/6

backgroun

d)

Oral

Gavage

60

mg/kg/day
Twice daily

Standard

Suspensio

n Vehicle

(SSV)

Slowed

disease

progressio

n and

increased

survival

after initial

toxicity at a

higher

dose.[4]

[4]

SOD1G93

AxCCS

Mice

Transderm

al

30 mg/kg Twice daily Dimethyl

sulfoxide

(DMSO)

Extended

survival by

an average

of 18

months;

disease

[5]
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progressio

n could be

started and

stopped by

withdrawin

g and

reintroduci

ng

treatment.

[5]

SOD1G93

A Mice

Transderm

al
100 mg/kg Twice daily

Dimethyl

sulfoxide

(DMSO)

Extended

median

survival by

22 days

when

started at

50 days of

age.[5]

[5]

Wild-type

Mice

Intravenou

s

25 µg/kg

(single

dose)

Single

dose

Not

specified

Used for

pharmacok

inetic

studies.[6]

[6]

Wild-type

Mice

Intravenou

s
81 µg/kg

Not

specified

20%

DMSO

No adverse

effects

observed

in a 7-day

toxicity

study.[6][7]

[6][7]

Rats Oral 20 mg/kg
Not

specified

Not

specified

Bioavailabil

ity of

~53%.[8]

[8]

Table 2: Pharmacokinetic Parameters of CuATSM
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Parameter
Oral
Administration
(Rodent)

Intravenous
Administration
(Mouse)

Transdermal
Administration
(Mouse)

Source(s)

Bioavailability ~53% (in rats)[8] Not Applicable

Higher brain and

spinal cord

uptake compared

to oral gavage of

an insoluble

suspension.[9]

[8][9]

Time to

Maximum

Plasma

Concentration

(Tmax)

1 - 10 hours[8] 2 minutes[8]

Not explicitly

stated, but

implies sustained

delivery.

[8]

Maximum

Plasma

Concentration

(Cmax)

488.1 ± 67.0

ng/mL (20 mg/kg

in rats)[8]

591 ± 203 ng/mL

(30 mg/kg in

mice)[8]

Leads to higher

tissue

concentrations of

copper

compared to oral

administration.[9]

[8][9]

Plasma Half-life

(t1/2)

3.1 ± 0.4 hours

(in rats)[8]

21.5 minutes[6]

[7]

Not explicitly

stated.
[6][7][8]

Experimental Protocols
Oral Administration (Gavage)
This is the most common route for administering CuATSM in preclinical efficacy studies.

Materials:

CuATSM powder

Vehicle:
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Option A: Standard Suspension Vehicle (SSV): 0.9% w/v NaCl, 0.5% w/v Na-

carboxymethylcellulose, 0.5% v/v benzyl alcohol, 0.4% v/v Tween-80 in sterile water.[3]

Option B: 0.5% methylcellulose in PBS containing 0.4% Tween-80.[1]

Sonicator (probe or bath)

Vortex mixer

Oral gavage needles (flexible, appropriate size for the animal)

Syringes

Protocol:

Preparation of Suspension:

Weigh the required amount of CuATSM powder to achieve the desired final concentration

(e.g., for a 30 mg/kg dose in a 25 g mouse with a 10 mL/kg dosing volume, the

concentration would be 3 mg/mL).[10]

Prepare the chosen vehicle. For SSV, dissolve the components in sterile water.[3][10]

Add the CuATSM powder to the vehicle in a sterile conical tube.

Sonicate the suspension to break down aggregates. A probe sonicator for five minutes has

been described.[3]

Vortex the suspension vigorously for at least 1-2 minutes to ensure a uniform suspension.

[10]

Note: Prepare the suspension fresh daily and vortex immediately before each

administration to ensure homogeneity.[10]

Administration:

Gently restrain the animal.
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Measure the correct volume of the CuATSM suspension into a syringe fitted with an oral

gavage needle.

Carefully insert the gavage needle into the esophagus and deliver the suspension into the

stomach.

Administer the suspension slowly to prevent regurgitation or aspiration.[10]

Monitor the animal for any signs of distress during and after the procedure.

Transdermal Administration
This route has been shown to result in higher copper concentrations in the brain and spinal

cord compared to oral gavage of an insoluble suspension.[9]

Materials:

CuATSM powder

Vehicle: Dimethyl sulfoxide (DMSO)

Pipette

Protocol:

Preparation of Solution:

Dissolve CuATSM in DMSO to the desired concentration (e.g., 15 µg/µL).[5]

Administration:

Apply the solution directly to the skin on the neck and back of the mouse using a pipette.

[5]

For larger doses, apply the solution in multiple streaks down the back to maximize

absorption.[5]

Shaving the animal is not necessary as the fur can help retain the compound.[5]
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Doses should be adjusted regularly based on the animal's weight.[5]

Intravenous Administration
This route is typically used for pharmacokinetic and toxicity studies where rapid and complete

bioavailability is required.[8]

Materials:

CuATSM powder

Vehicle: A mixture of DMSO and a solubilizing agent (e.g., Polysorbate-80), diluted with

saline.[8]

Syringes and needles appropriate for intravenous injection in the chosen animal model (e.g.,

tail vein in mice).

Protocol:

Preparation of Solution:

Dissolve CuATSM in the DMSO/solubilizing agent mixture.

Dilute with saline to the final desired concentration.[8]

Administration:

Properly restrain the animal to allow access to the injection site (e.g., tail vein).

Administer the solution as a single bolus injection at a controlled rate.[8]

Monitor the animal for any immediate adverse reactions.

Visualizations
Experimental Workflow for Oral Administration of
CuATSM
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Caption: Workflow for the preparation and oral administration of a CuATSM suspension in

preclinical studies.
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Caption: A logical diagram comparing the pharmacokinetic profiles of different CuATSM
administration routes.
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Caption: Proposed signaling pathway for the therapeutic action of CuATSM in motor neurons.

[11][12][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15583960#dosage-and-administration-of-cuatsm-in-
preclinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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